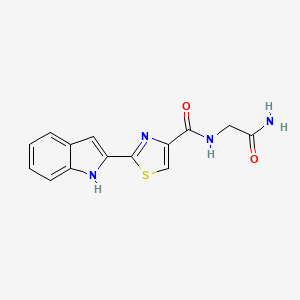

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

Description

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thiazole ring, and an amide linkage

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-12(19)6-16-13(20)11-7-21-14(18-11)10-5-8-3-1-2-4-9(8)17-10/h1-5,7,17H,6H2,(H2,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUILYLNHUWYOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Indole Ring Introduction: The indole ring can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

Amide Bond Formation: The final step involves coupling the indole-thiazole intermediate with an amino acid derivative to form the amide bond under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

Oxidation: Oxidized indole derivatives

Reduction: Reduced amine derivatives

Substitution: Halogenated or nitrated thiazole derivatives

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides.

- Indole Ring Introduction : Utilizes Fischer indole synthesis, reacting phenylhydrazines with ketones or aldehydes.

- Amide Bond Formation : Coupling the indole-thiazole intermediate with an amino acid derivative using reagents like EDCI and HOBt.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique combination of functional groups allows for versatile chemical modifications, which can lead to the development of novel compounds with enhanced properties.

Biology

The compound is studied for its potential as a biochemical probe or inhibitor in enzymatic reactions. The presence of both indole and thiazole moieties facilitates binding to biological targets, making it a candidate for investigating enzyme mechanisms and cellular processes.

Medicine

This compound has shown promise in various therapeutic contexts:

- Anti-cancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from thiazoles have demonstrated selective activity against human lung adenocarcinoma cells (A549) with IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | High |

| Compound 20 | U251 (glioblastoma) | Not specified | High |

- Antimicrobial Properties : Studies have reported antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

A study evaluated various thiazole derivatives for anticancer activity against the Caco-2 cell line. The results showed that specific substitutions on the thiazole ring significantly influenced cytotoxicity, with some compounds achieving over 60% reduction in cell viability compared to control groups .

Case Study 2: Antimicrobial Evaluation

Another research effort synthesized novel thiazoles and tested their antimicrobial efficacy against a range of bacterial strains. The results indicated that certain derivatives exhibited potent activity, particularly those containing electron-withdrawing groups on the aromatic rings .

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole and thiazole rings can facilitate binding to active sites, while the amide linkage can form hydrogen bonds with target molecules, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxylate

- N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxylamide

- N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxylhydrazide

Uniqueness

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both indole and thiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Biological Activity

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and as an enzyme inhibitor. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure includes a thiazole ring, an indole moiety, and an amide functional group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Achieved through methods like Hantzsch thiazole synthesis.

- Indole Ring Introduction : Utilizes Fischer indole synthesis.

- Amide Bond Formation : Coupling reactions under peptide coupling conditions using reagents like EDCI and HOBt.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown promise in inhibiting key protein kinases such as EGFR, HER2, and VEGFR-2, which are crucial in cancer signaling pathways .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .

- Microtubule Destabilization : Similar compounds have been reported to disrupt microtubule structures, which is vital for cancer cell proliferation .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : In studies, derivatives of this compound displayed IC50 values ranging from 6.10 ± 0.4 µM to 6.49 ± 0.3 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Case Studies

- Cytotoxicity in Human Tumor Cells : A study demonstrated that related thiazolyl-indole derivatives inhibited the proliferation of human gastric and colorectal tumor cells in a concentration-dependent manner . This highlights the potential for this compound as a therapeutic agent.

- In Vivo Studies : In murine models, compounds similar to this compound have shown efficacy in prolonging survival in leukemia-inoculated mice when administered orally .

Summary of Biological Activities

Q & A

Q. How can researchers validate the compound’s proposed mechanism of action involving kinase inhibition?

- Methodological Answer :

- Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .

- Western Blotting : Measure phosphorylation levels of downstream targets (e.g., STAT3 for JAK2 inhibition) .

- Crystallography : Co-crystallize the compound with the kinase domain to visualize binding modes .

Q. What techniques resolve conflicting data about its anti-inflammatory vs. pro-apoptotic effects?

- Methodological Answer :

- Single-Cell RNA Sequencing : Identify subpopulations of cells responding differentially to treatment .

- Pathway Enrichment Analysis : Use tools like GSEA to dissect NF-κB (anti-inflammatory) vs. p53 (pro-apoptotic) pathway activation .

- Time-Lapse Microscopy : Track real-time cellular responses (e.g., apoptosis vs. cytokine secretion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.